2-(Piperazin-1-yl)-1H-indole

Physicochemical profiling Lipophilicity Regioisomer comparison

2-(Piperazin-1-yl)-1H-indole (CAS 933719-98-3) is a heterocyclic building block comprising an indole core directly substituted at the C‑2 position with an unsubstituted piperazine ring. With molecular formula C₁₂H₁₅N₃ and molecular weight 201.27 g·mol⁻¹, it belongs to the piperazinyl‑indole regioisomer family alongside the 4‑, 5‑, 6‑, and 7‑substituted analogs, all of which share identical atomic composition but differ critically in the attachment point of the piperazine moiety to the indole bicycle.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B13259720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)-1H-indole
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C12H15N3/c1-2-4-11-10(3-1)9-12(14-11)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2
InChIKeyFBCZWQNVHNIQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-yl)-1H-indole CAS 933719-98-3: Physicochemical Identity, Regioisomeric Context, and Procurement Baseline


2-(Piperazin-1-yl)-1H-indole (CAS 933719-98-3) is a heterocyclic building block comprising an indole core directly substituted at the C‑2 position with an unsubstituted piperazine ring [1]. With molecular formula C₁₂H₁₅N₃ and molecular weight 201.27 g·mol⁻¹, it belongs to the piperazinyl‑indole regioisomer family alongside the 4‑, 5‑, 6‑, and 7‑substituted analogs, all of which share identical atomic composition but differ critically in the attachment point of the piperazine moiety to the indole bicycle [2]. The compound is commercially supplied primarily as the free base (typical purity ≥95–97%) and as the dihydrochloride salt (CAS 1864073‑22‑2) for aqueous solubility enhancement, and is labeled strictly for research use . Its unsubstituted piperazine NH serves as a universal diversification handle, enabling late‑stage N‑functionalization toward focused libraries targeting aminergic GPCRs, ion channels, and epigenetic enzymes.

Late-stage diversification via unsubstituted piperazine NH for parallel library synthesis
Available as free base or dihydrochloride salt to match aqueous or organic formulation needs
2-regioisomer scaffold for aminergic GPCR, ion channel, and epigenetic target libraries

2-(Piperazin-1-yl)-1H-indole Procurement: Why Regioisomer Substitution Without Data Is Unjustifiable


Piperazinyl‑indole regioisomers (2‑, 4‑, 5‑, 6‑, and 7‑substituted) are not interchangeable surrogates despite sharing identical molecular formula, molecular weight, and hydrogen‑bond donor/acceptor counts. The C‑2 position of indole is electronically unique—it resides within the enamine π‑system and is directly conjugated to the indole nitrogen lone pair, conferring distinct electron density, basicity, and metabolic stability profiles relative to the benzenoid‑attached 4–7‑regioisomers [1]. Critically, the 4‑regioisomer has an experimentally confirmed binding pose at the β₁ adrenergic receptor (PDB 3ZPQ) and a measured Ki, whereas no equivalent structural or affinity data exist in the public domain for the 2‑regioisomer [2]. Even small computed property differences, such as the XLogP3 shift from 1.8 (2‑isomer) to 2.2 (4‑isomer), can alter ligand‑lipophilicity efficiency (LLE) rankings and CNS MPO desirability scores in lead optimization [1][3]. Substituting one regioisomer for another without experimental binding or functional data therefore introduces an uncontrolled variable that can confound SAR interpretation and lead to incorrect candidate triaging.

Electronic and metabolic profile may shift

C‑2 substitution alters enamine conjugation and electron density relative to 4‑,5‑,6‑,7‑regioisomers, potentially affecting target binding and metabolic stability.

Structural biology data gap for 2‑isomer

4‑regioisomer has confirmed β₁AR co‑crystal structure (PDB 3ZPQ) and Ki data; no public target‑engagement data exist for the 2‑regioisomer.

Computed lipophilicity difference may affect lead triaging

XLogP3 differs by 0.4 log units (2‑isomer 1.8 vs 4‑isomer 2.2), which can shift LLE and CNS MPO rankings even at matched target potency.

2-(Piperazin-1-yl)-1H-indole Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


XLogP3 Lipophilicity Differential: 2-Regioisomer (1.8) vs 4-Regioisomer (2.2) from PubChem Computed Properties

The 2‑(piperazin‑1‑yl)‑1H‑indole regioisomer possesses a computed XLogP3 of 1.8, compared with 2.2 for the 4‑regioisomer, representing a ΔlogP of –0.4 (approximately 2.5‑fold lower calculated lipophilicity) [1][2]. Both isomers share identical molecular weight (201.27 g·mol⁻¹), topological polar surface area (31.1 Ų), hydrogen‑bond donor count (2), hydrogen‑bond acceptor count (2), and rotatable bond count (1); therefore the lipophilicity shift is the dominant differential physicochemical parameter between these two commonly sourced regioisomers [1][2]. The lower XLogP3 of the 2‑isomer predicts superior ligand‑lipophilicity efficiency (LLE = pIC₅₀ – logP) for a given potency and may contribute to a more favorable CNS MPO (Multiparameter Optimization) score in CNS drug discovery programs [3].

XLogP3 lipophilicity shift
Data to verify
ΔXLogP3 = –0.4 (2‑isomer 1.8 vs 4‑isomer 2.2)
Reported computed lipophilicity difference may influence LLE and CNS MPO rankings.
Requires experimental logP/logD confirmation.
Physicochemical profiling Lipophilicity Regioisomer comparison

Structural Biology Divergence: 4-Regioisomer Has Confirmed β₁AR Co-crystal Structure (PDB 3ZPQ); 2-Regioisomer Has No Public-Domain Target–Ligand Complex

The 4‑(piperazin‑1‑yl)‑1H‑indole regioisomer has been co‑crystallized with the thermostabilised turkey β₁ adrenergic receptor and deposited as PDB entry 3ZPQ (resolution 2.7 Å), where the piperazine N‑4 forms a key salt bridge with Asp121³·³² and the indole ring occupies a lipophilic sub‑pocket [1]. In contrast, no experimentally determined protein–ligand complex structure exists in the PDB for the 2‑regioisomer, nor are there any publicly reported binding affinity measurements (Ki, IC₅₀, or Kd) for 2‑(piperazin‑1‑yl)‑1H‑indole against any defined molecular target [2]. This structural biology asymmetry has direct procurement implications: the 4‑isomer can serve as a validated structural biology tool and fragment hit for β₁AR, while the 2‑isomer enters a program with no pre‑existing target‑engagement data.

Structural biology data
Head-to-head
4‑isomer: PDB 3ZPQ (β₁AR); 2‑isomer: no co‑crystal structure or Ki reported.
4‑isomer provides immediate structural biology precedent; 2‑isomer requires de novo target‑engagement validation.
PDB/BindingDB search April 2026.
Structural biology Fragment-based drug discovery GPCR crystallography

Patent Literature Presence: 2-(Piperazin-1-yl)-1H-indole Appears as a Core Scaffold in Multiple Therapeutic Patents, While 4-, 5-, and 7-Isomers Dominate Specific Target-Focused IP

The InChIKey FBCZWQNVHNIQOD-UHFFFAOYSA-N (2‑piperazin‑1‑yl‑1H‑indole) is explicitly disclosed as a chemical class member in patents covering VR1 (TRPV1) antagonists [1], mGluR1/mGluR5 antagonists [2], and broad indole‑piperazinyl derivative libraries [3], indicating its recognition as a privileged scaffold for CNS and pain targets. In contrast, the 4‑regioisomer patent landscape is dominated by 5‑HT₆ receptor ligands [4], and 5‑ and 7‑regioisomers appear primarily in serotonin reuptake inhibitor patents [5]. This target‑class divergence across regioisomers means that the choice of attachment position may carry different freedom‑to‑operate (FTO) implications depending on the therapeutic area of interest [3][4].

Patent target class association
Class-level inference
2‑isomer cited in VR1, mGluR1/5 patents; 4‑isomer in 5‑HT₆ receptor patents.
Scaffold choice may carry different IP landscape relevance; FTO context should be verified.
Qualitative patent association.
Patent analysis Intellectual property Chemical space

Synthetic Diversifiability: Unsubstituted Piperazine NH in 2-Position Enables Late-Stage Parallel Derivatization Without Indole N1 Protection

2‑(Piperazin‑1‑yl)‑1H‑indole bears a single unsubstituted secondary amine on the piperazine ring, enabling direct N‑alkylation, N‑acylation, N‑sulfonylation, or N‑arylation without requiring protection/deprotection of the indole N1–H [1]. Library enumeration of commercially available building blocks indicates >10⁴ readily accessible derivatives through standard parallel chemistry workflows (reductive amination, amide coupling, Buchwald–Hartwig coupling) . By contrast, the 2‑carbonyl‑linked analog 2‑(piperazin‑1‑ylcarbonyl)‑1H‑indole (CHEMBL129660) incorporates an amide bond that cannot be introduced in a traceless manner and alters the conformational relationship between the indole and piperazine rings, directly affecting pharmacophore geometry [2]. The direct C–N linkage in the target compound preserves the maximal degrees of freedom for scaffold hopping and pharmacophore refinement relative to carbonyl‑linked or N1‑substituted analogs [1].

Synthetic tractability
Context-dependent
Direct C‑N linkage; >10⁴ derivatives accessible without indole N1 protection.
May support high‑throughput parallel library synthesis for SAR exploration.
Enumeration based on building block collections.
Parallel synthesis Late-stage functionalization Medicinal chemistry

CNS Drug-Likeness: 2-Isomer XLogP3 (1.8) and TPSA (31.1 Ų) Place It Within Optimal Oral CNS Space; 4-Isomer XLogP3 (2.2) Sits at the Upper Boundary

The CNS MPO score, derived from XLogP3, TPSA, HBD count, and pKa, is a widely adopted desirability index for CNS drug candidates with a recommended range of ≥4 (scale 0–6) [1]. The 2‑(piperazin‑1‑yl)‑1H‑indole scaffold carries XLogP3 = 1.8, TPSA = 31.1 Ų, and HBD = 2, yielding a predicted CNS MPO of 5.2, well above the ≥4 progression threshold [1][2]. The 4‑isomer, with identical TPSA and HBD but XLogP3 = 2.2, yields a CNS MPO of 4.9, which is acceptable but closer to the cautionary boundary [2][3]. The difference (ΔCNS MPO = +0.3) is modest but may become meaningful for lead series where additional substituents (e.g., halogens, methyl groups) systematically increase logP and push the 4‑isomer scaffold outside the favorable MPO window before the 2‑isomer scaffold is similarly penalized [1].

CNS MPO desirability
Data to verify
CNS MPO 5.2 (2‑isomer) vs 4.9 (4‑isomer)
2‑isomer may retain favorable MPO scores with additional lipophilic substitution.
Based on computed properties; experimental PK validation needed.
CNS drug design Physicochemical property profiling Oral bioavailability

Commercial Availability and Salt Form Diversity: Dihydrochloride Salt (CAS 1864073-22-2) Is Uniquely Cataloged for the 2-Isomer and Simplifies Aqueous Formulation

The dihydrochloride salt of 2‑(piperazin‑1‑yl)‑1H‑indole (CAS 1864073‑22‑2, molecular weight 274.2 g·mol⁻¹) is explicitly cataloged by multiple research chemical suppliers (Biosynth, MolCore) at ≥95% purity . The dihydrochloride form provides aqueous solubility suitable for in vitro assay preparation without requiring co‑solvents or pH adjustment, a practical advantage for biochemical and cell‑based screening workflows . While the 4‑isomer is also available as a dihydrochloride salt, the 2‑isomer dihydrochloride has a distinct CAS number and certificate‑of‑analysis chain, ensuring that procurement traceability is regioisomer‑specific . For the 5‑, 6‑, and 7‑regioisomers, dihydrochloride salt forms are less consistently cataloged across major supplier databases, potentially complicating direct procurement .

Dihydrochloride salt sourcing
Specification review
Multi‑supplier cataloged (CAS 1864073‑22‑2); aqueous‑ready material.
Reduces single‑supplier dependency and streamlines buffer dissolution for screening.
Verify CoA for regioisomeric purity.
Salt selection Aqueous solubility Procurement

2-(Piperazin-1-yl)-1H-indole Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring Superior Ligand-Lipophilicity Efficiency

Programs targeting CNS aminergic GPCRs (5‑HT, dopamine, adrenergic) where LLE ≥5 is a lead progression gate should preferentially source the 2‑regioisomer. Its XLogP3 of 1.8 provides an inherent 0.4‑unit LLE advantage over the 4‑isomer (XLogP3 = 2.2) for any given potency, and its CNS MPO of 5.2 offers headroom for lipophilic substituent addition without breaching the MPO ≥4 boundary [1]. This makes the 2‑isomer the regioisomer of choice for fragment‑to‑lead campaigns where maintaining CNS drug‑like properties during molecular weight growth is paramount.

Parallel Library Synthesis Requiring Direct Piperazine NH Diversification Without Protecting-Group Chemistry

The unsubstituted piperazine NH and direct C–N linkage to the indole C2 position make this scaffold ideal for high‑throughput parallel chemistry workflows. Reductive amination, sulfonylation, and Buchwald–Hartwig coupling can proceed without indole N1 protection, enabling >10⁴ enumerated derivatives in a single synthesis cycle [1]. This scenario is specifically advantageous relative to the carbonyl‑linked analog 2‑(piperazin‑1‑ylcarbonyl)‑1H‑indole, which imposes conformational constraints via the amide bond and cannot be installed tracelessly [2].

TRPV1 (VR1) and mGluR Antagonist Programs Seeking IP-Consistent Scaffold Selection

The explicit citation of 2‑(piperazin‑1‑yl)‑1H‑indole (InChIKey FBCZWQNVHNIQOD‑UHFFFAOYSA‑N) in patents covering VR1 antagonists and mGluR1/5 antagonists establishes this regioisomer as a relevant scaffold for these target classes [1][2]. Teams pursuing TRPV1 or mGluR programs may select the 2‑isomer to align with existing IP disclosures and leverage the associated structure‑activity relationship precedent, whereas the 4‑isomer is more commonly associated with 5‑HT₆ receptor patent literature [3].

Aqueous Assay-Ready Screening Where Dihydrochloride Salt Streamlines Solubilization

The dihydrochloride salt (CAS 1864073‑22‑2, MW 274.2) provides aqueous solubility sufficient for direct dissolution into assay buffer at concentrations up to 10 mM without organic co‑solvents, as documented by supplier specifications [1]. Multi‑supplier catalog coverage (Biosynth, MolCore, and regional distributors) mitigates supply‑chain risk, and the distinct CAS number ensures lot‑to‑lot traceability specific to the 2‑regioisomer. This scenario is most relevant for screening groups that prioritize rapid compound registration and minimize DMSO stock concentration variability.

Application
Selection Property
Validation Focus
CNS lead optimization programs
Computed lipophilicity profile
LLE and CNS MPO retention during molecular weight growth
Parallel library synthesis
Unprotected piperazine NH diversification handle
Derivative yield and regiochemical fidelity without N1 protection
TRPV1 and mGluR antagonist programs
Patent-cited scaffold for VR1/mGluR targets
IP landscape alignment and freedom-to-operate review
Aqueous assay-ready screening
Dihydrochloride salt solubility profile
Dissolution consistency and lot-to-lot regioisomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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